tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate
Description
tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate is a carbamate-protected pyrimidine derivative featuring a hydroxyl group at the 5-position of the pyrimidine ring and a propan-2-yl linker connecting the heterocycle to the tert-butyl carbamate group. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and nucleotide analogs . The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[2-(5-hydroxypyrimidin-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-11(2,3)18-10(17)15-12(4,5)9-13-6-8(16)7-14-9/h6-7,16H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXUSKRZNUKDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126153 | |
| Record name | Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-40-8 | |
| Record name | Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(5-hydroxy-2-pyrimidinyl)-1-methylethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (2-(5-hydroxypyrimidin-2-yl)propan-2-yl)carbamate is an organic compound with the molecular formula C12H19N3O3 and a molecular weight of 253.30 g/mol. It features a unique structure that includes a tert-butyl group, a hydroxypyrimidine derivative, and a carbamate moiety. This configuration suggests potential biological activities, particularly in medicinal chemistry.
Preliminary studies indicate that this compound may act as an enzyme inhibitor , particularly targeting enzymes involved in various disease processes. Its structural components, especially the hydroxymethyl substitution on the pyrimidine ring, may enhance its biological activity compared to other similar compounds.
In Vitro and In Vivo Studies
Research into the biological activity of this compound has focused on its interactions with specific enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene regulation and are implicated in various diseases, including cancer and neurodegenerative disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Significant inhibition of specific HDACs related to disease pathology |
| Cell Viability | Protective effects against cell death induced by toxic agents |
| Binding Affinity | Interaction studies showing binding to target receptors or enzymes |
Case Studies
- Inhibition of HDACs : A study explored the synthesis of selective protein degraders targeting HDAC4, revealing that similar compounds could modulate cellular pathways involved in Huntington's disease . The findings suggest that this compound may have therapeutic potential in neurodegenerative diseases.
- Cellular Studies : Another investigation assessed the compound's ability to protect astrocyte cells from amyloid beta-induced toxicity, indicating its potential role in Alzheimer's disease treatment strategies . The results showed that treatment with this compound led to reduced levels of inflammatory markers and improved cell viability.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be further understood through comparison with structurally similar compounds.
Table 2: Comparison of Similar Compounds
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | Contains a piperazine ring | 0.68 |
| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | Features a pyrrolidine structure | 0.67 |
| tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | Brominated pyridine derivative | 0.67 |
| N-Boc-2-Amino-5-bromopyrimidine | Amino substitution on pyrimidine | 0.65 |
These comparisons highlight the unique aspects of this compound, particularly its enhanced biological activity due to the hydroxymethyl substitution.
Comparison with Similar Compounds
Positional Isomers: Hydroxyl Group Substitution on Pyrimidine
The position of the hydroxyl group on the pyrimidine ring significantly influences physicochemical properties and intermolecular interactions.
Key Findings :
- The 5-hydroxyl isomer (target compound) is more commonly utilized in drug discovery due to its ability to form hydrogen bonds with biological targets, as seen in kinase inhibitors .
- The 4-hydroxyl isomer (CAS 629645-53-0) may exhibit altered solubility and crystallinity due to differences in hydrogen-bonding patterns .
Substituted Pyrimidine Derivatives: Halogen and Alkyl Modifications
Substituents such as halogens or alkyl groups on the pyrimidine ring modulate electronic effects and steric hindrance.
Key Findings :
Carbamates with Alternative Heterocycles: Pyridine vs. Pyrimidine
Replacing pyrimidine with pyridine alters aromaticity and hydrogen-bonding capacity.
Key Findings :
- Pyridine-based carbamates (e.g., CAS 167938-56-9) exhibit reduced hydrogen-bonding capacity compared to pyrimidine derivatives, limiting their utility in targeting nucleotide-binding pockets .
- Pyrimidine rings (as in the target compound) provide two nitrogen atoms for stronger dipole interactions, enhancing binding specificity in enzyme inhibition .
Complex Derivatives: Extended Functional Groups
Larger derivatives with appended pharmacophores demonstrate diverse biological activities.
Key Findings :
- The target compound’s simpler structure lacks the extended pharmacophores seen in kinase inhibitors (e.g., trifluoromethyl groups in ), making it more suitable as a synthetic intermediate.
- Hydroxyl groups in the target compound improve aqueous solubility compared to lipophilic derivatives like indole-containing analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
